The synthesis of Ethambutol R,R-Isomer DiHCl typically involves several steps, including the protection of functional groups, acylation, and subsequent reactions to form the desired hydrochloride salt. One notable synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, reactions are often conducted at elevated temperatures (around 70ºC) for extended periods (up to 14 hours) to ensure complete conversion.
Ethambutol R,R-Isomer DiHCl has a complex molecular structure characterized by its two chiral centers. Its chemical formula is , with a molecular weight averaging around 204.31 g/mol. The structure features an ethylene diamine backbone with hydroxymethyl groups that contribute to its activity against Mycobacterium tuberculosis.
Key structural data includes:
Ethambutol R,R-Isomer DiHCl participates in various chemical reactions typical of amines and alcohols, including:
The reactions are typically carried out under controlled conditions to prevent side reactions, particularly in the presence of moisture or air, which can affect sensitive functional groups.
Ethambutol R,R-Isomer DiHCl exerts its antimicrobial effects by inhibiting arabinosyltransferases (embA, embB, embC). These enzymes are essential for synthesizing components of the mycobacterial cell wall:
Studies indicate that ethambutol's minimum inhibitory concentration against Mycobacterium tuberculosis can vary significantly depending on the strain and environmental conditions, typically ranging from 0.8 to 50 μg/mL .
Ethambutol R,R-Isomer DiHCl is a solid at room temperature with a melting point between 171.5°C and 174.5°C. It exhibits high solubility in water, approximately 1000 mg/mL, facilitating its administration in aqueous solutions.
The compound has a logP value around 0.4, indicating moderate lipophilicity which influences its absorption and distribution in biological systems . It is primarily metabolized through oxidation by aldehyde dehydrogenase into dicarboxylic acid metabolites.
Ethambutol R,R-Isomer DiHCl is primarily utilized in treating tuberculosis as part of combination therapy regimens. Its role as a bacteriostatic agent makes it crucial in preventing bacterial resistance when used alongside other antitubercular drugs. Ongoing research also explores its potential analogs for enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Ethambutol's discovery in 1961 at Lederle Laboratories marked a pivotal advancement in antitubercular chemotherapy, emerging during a critical period when Mycobacterium tuberculosis was developing resistance to first-line therapies like streptomycin and isoniazid [3]. Initial pharmacological evaluations revealed a complex relationship between molecular configuration and biological activity that was unusual for its time. Early research demonstrated that the racemic mixture of ethambutol exhibited promising antimycobacterial properties, but it was the subsequent separation and individual testing of stereoisomers that unveiled a remarkable stereochemical dependence of therapeutic efficacy [1]. This discovery occurred during an era when the pharmaceutical industry had not yet fully appreciated the therapeutic implications of chirality, making ethambutol one of the pioneering cases that highlighted the critical importance of stereochemistry in drug design [3].
The structural elucidation of ethambutol (chemically defined as (±)-N,N′-ethylenebis-(2-aminobutan-1-ol)) revealed two constitutionally symmetrical stereogenic centers, theoretically permitting three distinct stereoisomeric forms: an enantiomeric pair consisting of (S,S)- and (R,R)-ethambutol, along with an achiral meso-(R,S) diastereomer [1] [4]. This stereochemical complexity presented both analytical challenges and therapeutic opportunities. By the mid-1960s, researchers had conclusively demonstrated that the antitubercular activity resided predominantly in one specific configuration—the (S,S)-(+)-enantiomer—while the (R,R)-isomer exhibited markedly reduced potency [1]. This recognition fundamentally transformed ethambutol development, steering pharmaceutical manufacturing toward enantiomerically pure formulations and establishing a precedent for chiral consideration in antimicrobial drug development.
Table 1: Historical Milestones in Ethambutol Stereoisomer Recognition
Year | Development Milestone | Significance |
---|---|---|
1961 | Discovery of ethambutol at Lederle Laboratories | Identification of antimycobacterial activity in ethylenediamine derivatives |
1963-1966 | Stereoisomer separation and individual evaluation | Recognition of superior potency in (S,S)-enantiomer |
Mid-1960s | Introduction of (S,S)-ethambutol in clinical use | Establishment of chirally pure tuberculosis chemotherapy |
1990s | Pharmacopeial standards for stereochemical purity | Regulatory requirements limiting R,R-isomer in pharmaceutical preparations |
The profound differential in biological activity between ethambutol's stereoisomers stems from their distinct three-dimensional molecular interactions with bacterial targets. The (S,S)-enantiomer demonstrates approximately 500-fold greater potency against Mycobacterium tuberculosis compared to its (R,R)-counterpart and 12-fold greater activity than the meso-(R,S) form [1] . This extraordinary discrepancy finds explanation in the molecular mechanism of ethambutol, which specifically targets membrane-embedded arabinosyltransferases (EmbA, EmbB, and EmbC) responsible for arabinogalactan biosynthesis—a critical cell wall component in mycobacteria [3] [7].
X-ray crystallographic studies have revealed that the spatial orientation of the hydroxyl groups in the (S,S)-configuration enables optimal hydrogen bonding with key residues in the arabinosyltransferase active site, facilitating potent inhibition of arabinan polymerization [7]. In contrast, the (R,R)-isomer's inverted stereochemistry prevents these crucial molecular interactions, resulting in dramatically reduced binding affinity and antimicrobial efficacy. This stereospecificity extends beyond M. tuberculosis to other mycobacterial species, including Mycobacterium avium complex and Mycobacterium kansasii, though with varying potency differentials [4] [7].
Research on ethambutol analogs further underscores the structural constraints governing antimycobacterial activity. Synthetic modifications exploring fluorine substitution, aromatic ring incorporation, or positional swapping of nitrogen and oxygen atoms consistently demonstrate that even minor deviations from the (S,S)-ethambutol structure result in substantial activity reduction [7]. The stringent stereochemical requirements highlight the evolutionary optimization of the (S,S)-configuration for targeting mycobacterial arabinosyltransferases and explain why the R,R-isomer lacks clinical utility as an antitubercular agent despite sharing identical atomic composition with its therapeutic counterpart.
Table 2: Relative Potency of Ethambutol Stereoisomers Against M. tuberculosis
Stereoisomer | Relative Potency | Clinical Significance |
---|---|---|
(S,S)-(+)-Ethambutol | 500× | Primary therapeutic isomer |
(R,R)-(-)-Ethambutol | 1× (reference) | Pharmacologically inactive |
meso-(R,S)-Ethambutol | ~40× | Intermediate activity |
The pharmacological inactivity of the R,R-isomer does not diminish its importance in pharmaceutical science. Rather, the (R,R)-ethambutol dihydrochloride (CAS: 134566-79-3) serves as a crucial reference compound and impurity standard in quality control protocols for antitubercular medications [8]. With a defined molecular formula of C₁₀H₂₄N₂O₂·2HCl and molecular weight of 277.23 g/mol, this crystalline solid exhibits distinct physicochemical properties that facilitate analytical differentiation from the therapeutic (S,S)-isomer . Regulatory guidelines strictly limit R,R-isomer content in ethambutol active pharmaceutical ingredients (APIs), necessitating sensitive detection methods capable of quantifying this stereoisomeric impurity at pharmaceutically relevant thresholds (<0.5%) [8].
Advanced analytical techniques have been developed specifically for R,R-isomer detection and quantification. Differential scanning calorimetry (DSC) exploits the distinct melting profiles of ethambutol stereoisomers, with thermograms typically recorded between 25°C and 250°C at controlled heating rates . Capillary electrophoresis with capacitively coupled contactless conductivity detection offers exceptional resolution, achieving separation of ethambutol isomers in under 3 minutes using optimized background electrolytes (e.g., 50 mmol/L histidine and 30 mmol/L MES at pH 6.30) . These methods demonstrate excellent sensitivity (LOD: 23.5 μmol/L; LOQ: 78.3 μmol/L) and recovery rates (95-102%) across clinically relevant concentration ranges (100-500 μmol/L) .
The synthesis and characterization of the R,R-isomer also facilitate structure-activity relationship studies that inform drug design. Research demonstrates that modifications to the ethambutol structure—particularly alterations to the ethylene diamine bridge or stereochemical inversion—drastically reduce antimycobacterial activity [7]. This understanding has guided the development of novel analogs like SQ109, which maintains therapeutic efficacy through different molecular targets [7]. Additionally, the R,R-isomer serves as a starting material for deuterated analogs (e.g., Ethambutol-d4 Dihydrochloride, CAS: 1129526-19-7) used in mass spectrometry-based quantification methods [8]. Pharmaceutical reference standards for the R,R-isomer, including USP Ethambutol Related Compound B (CAS: 134566-79-3), underscore its importance in ensuring the stereochemical purity of commercial ethambutol preparations worldwide [8].
Table 3: Analytical Methods for R,R-Isomer Detection in Pharmaceutical Formulations
Method | Conditions | Performance Parameters |
---|---|---|
Differential Scanning Calorimetry | 25-250°C range, 10°C/min heating rate | Distinct thermal profiles for isomer identification |
Capillary Electrophoresis | BGE: 50 mmol/L histidine + 30 mmol/L MES (pH 6.30) | Resolution: 2.0; Analysis time: <3 min; LOD: 23.5 μmol/L |
Chiral Chromatography | Chiral stationary phases (e.g., cyclodextrin-based) | High enantiomeric resolution; Pharmacopeial method |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7